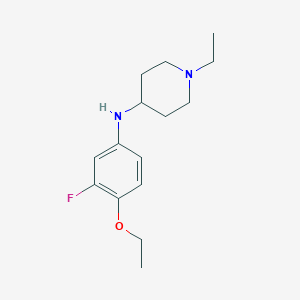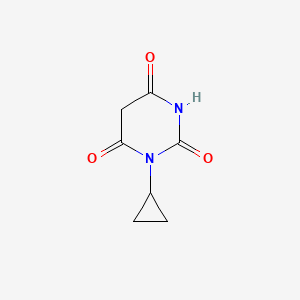
1-(2-Propan-2-yloxyacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Propan-2-yloxyacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid, also known as PTAC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PTAC is a pyrrolidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 1-(2-Propan-2-yloxyacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is not fully understood, but it is believed to inhibit the activity of various enzymes by binding to their active sites. This compound has been shown to inhibit the activity of proteases, kinases, and phosphodiesterases, which play important roles in various cellular processes. The inhibition of these enzymes by this compound may lead to the modulation of various signaling pathways, which could have therapeutic implications.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of various enzymes, including proteases, kinases, and phosphodiesterases. In vivo studies have shown that this compound has anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been shown to have antitumor activity in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Propan-2-yloxyacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. This compound is also readily available from commercial sources, which makes it easy to obtain for research purposes. However, this compound has some limitations for lab experiments, including its high cost and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Propan-2-yloxyacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid, including the synthesis of novel this compound derivatives with improved potency and selectivity for specific enzymes. The development of this compound-based therapeutics for various diseases, including cancer, inflammation, and pain, is also an area of active research. The elucidation of the mechanism of action of this compound and its downstream effects on cellular signaling pathways is another area of interest for future research. Finally, the optimization of the synthesis method of this compound to achieve higher yields and lower costs is an ongoing area of research.
Synthesemethoden
1-(2-Propan-2-yloxyacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can be synthesized using various methods, including the reaction between 3-pyrrolidinone and 2-bromo-2-methylpropionic acid, followed by the reaction with trifluoromethyl iodide. Another method involves the reaction between 3-pyrrolidinone and α-bromo-2,2-dimethylpropanoic acid, followed by the reaction with trifluoromethyl iodide. These methods have been optimized to achieve high yields of this compound with high purity.
Wissenschaftliche Forschungsanwendungen
1-(2-Propan-2-yloxyacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been used in scientific research as a building block for the synthesis of various compounds that have potential applications in drug discovery and development. This compound has been used to synthesize pyrrolidine-based inhibitors of various enzymes, including proteases, kinases, and phosphodiesterases. These inhibitors have shown promising results in preclinical studies and have the potential to be developed into therapeutics for various diseases.
Eigenschaften
IUPAC Name |
1-(2-propan-2-yloxyacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO4/c1-7(2)19-5-8(16)15-4-3-10(6-15,9(17)18)11(12,13)14/h7H,3-6H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIMFSBZQZQNNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(=O)N1CCC(C1)(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole](/img/structure/B6642098.png)
![2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide](/img/structure/B6642111.png)
![N-ethyl-1-methylpyrazolo[3,4-b]pyridin-4-amine](/img/structure/B6642119.png)
![1-[2-(Oxolan-2-yl)ethyl]imidazole-4,5-dicarbonitrile](/img/structure/B6642129.png)
![1-(2-Bicyclo[2.2.1]heptanylmethyl)imidazole-4,5-dicarbonitrile](/img/structure/B6642137.png)

![2-Fluoro-5-[[2-[(2-methylpropan-2-yl)oxy]acetyl]amino]benzoic acid](/img/structure/B6642151.png)
![2-[4-[(2-Propan-2-yloxyacetyl)amino]pyrazol-1-yl]acetic acid](/img/structure/B6642163.png)
![2-[(2-methylpropan-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6642175.png)
![N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide](/img/structure/B6642180.png)